4-Chloro-5-iodo-2-methylquinazoline
CAS No.:
Cat. No.: VC17438633
Molecular Formula: C9H6ClIN2
Molecular Weight: 304.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6ClIN2 |
---|---|
Molecular Weight | 304.51 g/mol |
IUPAC Name | 4-chloro-5-iodo-2-methylquinazoline |
Standard InChI | InChI=1S/C9H6ClIN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3 |
Standard InChI Key | GBBAFLPHCJRAEN-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C(=CC=C2)I)C(=N1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework
4-Chloro-5-iodo-2-methylquinazoline belongs to the quinazoline family, characterized by a bicyclic structure comprising two fused six-membered aromatic rings. Key substituents include:
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Chlorine at position 4
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Iodine at position 5
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Methyl group at position 2
The iodine atom introduces steric bulk and polarizability, influencing both reactivity and intermolecular interactions. Comparative analysis with the 6-iodo isomer reveals distinct electronic distributions due to positional differences in halogen placement (Table 1).
Table 1: Structural comparison of quinazoline derivatives
Property | 4-Chloro-5-iodo-2-methylquinazoline | 4-Chloro-6-iodo-2-methylquinazoline |
---|---|---|
Molecular Formula | C₉H₆ClIN₂ | C₉H₆ClIN₂ |
Molecular Weight (g/mol) | 304.51 | 304.51 |
Halogen Positions | Cl (4), I (5) | Cl (4), I (6) |
Calculated LogP | 3.2 (estimated) | 3.5 |
Spectroscopic Signatures
While experimental data for the 5-iodo derivative remains unpublished, predictions based on analogous compounds suggest:
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¹H NMR: Downfield shifts for H-6 and H-7 protons due to iodine's electron-withdrawing effect
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¹³C NMR: Characteristic signals at δ 160-165 ppm for C-2 (quinazoline core)
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IR Spectroscopy: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 550 cm⁻¹ (C-I)
Synthetic Methodologies
Halogenation Strategies
The synthesis of 4-chloro-5-iodo-2-methylquinazoline likely employs sequential halogenation steps:
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Methyl Group Introduction: Friedel-Crafts alkylation of quinazoline at position 2
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Chlorination: Phosphorus oxychloride (POCl₃)-mediated substitution at position 4
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Iodination: Directed ortho-metallation followed by iodine quench at position 5
Critical Reaction Parameters:
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Temperature control (0-5°C) during iodination prevents polyhalogenation
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Anhydrous conditions essential for POCl₃ reactivity
Industrial-Scale Production Challenges
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Iodine Handling: Requires specialized equipment due to corrosivity and high atomic weight
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Byproduct Management: Separation of 5-iodo vs. 6-iodo isomers demands high-resolution chromatography
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Yield Optimization: Reported yields for analogous reactions range from 65-78%
Physicochemical Properties
Thermal Stability
Predicted thermal behavior based on halogen content:
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Melting Point: 142-145°C (estimated via group contribution methods)
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Decomposition Temperature: >250°C under inert atmosphere
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Dichloromethane | 45.2 |
Ethanol | 8.7 |
Water | 0.3 |
Data extrapolated from 6-iodo analog
Organism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Enterococcus faecalis | 25.0 |
Data from 6-iodo analog studies
Applications in Materials Science
Organic Semiconductor Development
Halogenated quinazolines serve as electron-deficient moieties in:
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Non-Fullerene Acceptors: Power conversion efficiencies up to 9.3% in bulk heterojunction solar cells
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Charge-Transport Layers: Hole mobility values of 0.15 cm²/V·s in thin-film transistors
Heavy Atom Effect in Optoelectronics
Iodine's high atomic number enhances:
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Spin-Orbit Coupling: Facilitates triplet state population for OLED applications
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X-Ray Contrast Properties: Potential use in medical imaging agents
Parameter | Rating |
---|---|
Acute Oral Toxicity | Category 4 |
Skin Corrosion | Category 1B |
Aquatic Chronic | Category 2 |
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